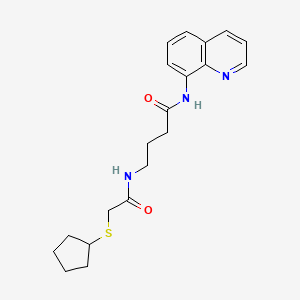

4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide

CAS No.: 1251687-60-1

Cat. No.: VC4288730

Molecular Formula: C20H25N3O2S

Molecular Weight: 371.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251687-60-1 |

|---|---|

| Molecular Formula | C20H25N3O2S |

| Molecular Weight | 371.5 |

| IUPAC Name | 4-[(2-cyclopentylsulfanylacetyl)amino]-N-quinolin-8-ylbutanamide |

| Standard InChI | InChI=1S/C20H25N3O2S/c24-18(23-17-10-3-6-15-7-4-13-22-20(15)17)11-5-12-21-19(25)14-26-16-8-1-2-9-16/h3-4,6-7,10,13,16H,1-2,5,8-9,11-12,14H2,(H,21,25)(H,23,24) |

| Standard InChI Key | RCSJYRSDOQFYDA-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)SCC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |

Introduction

4-(2-(Cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide is a synthetic organic compound characterized by its intricate molecular structure. It contains a cyclopentylthio group, an acetamido moiety, and a quinolin-8-yl substituent attached to a butanamide backbone. This compound has gained attention in various scientific fields due to its potential biological activities, chemical reactivity, and applications in pharmaceutical research.

Synthetic Routes

The synthesis of 4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide typically involves multi-step reactions:

-

Formation of the Cyclopentylthio Group: Cyclopentylthiol reacts with an acylating agent under basic conditions to introduce the sulfur-containing group.

-

Introduction of the Acetamido Group: Acetic anhydride or similar reagents are used to acylate an amine.

-

Attachment of the Quinolin-8-yl Group: A nucleophilic substitution reaction introduces the quinoline moiety.

-

Formation of the Butanamide Backbone: Coupling reactions between intermediates yield the final compound.

Industrial Production

For industrial-scale synthesis:

-

Catalysts and optimized reaction conditions enhance yield and purity.

-

Continuous flow chemistry is employed for scalability.

Types of Reactions

The compound demonstrates versatility in chemical reactions:

-

Oxidation: Forms sulfoxides or sulfones using agents like hydrogen peroxide.

-

Reduction: Converts functional groups into amines or alcohols using lithium aluminum hydride.

-

Substitution: Reacts with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO4 | Acidic/basic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Thionyl chloride | Controlled temperatures |

Potential Applications

-

Pharmaceutical Research:

-

Investigated for antimicrobial and anticancer properties.

-

Explored as a ligand in coordination chemistry.

-

-

Drug Development:

-

Structural similarity to bioactive quinoline derivatives suggests potential as a therapeutic agent.

-

-

Material Science:

-

Used as a precursor for synthesizing complex molecules.

-

Mechanism of Action

The compound may interact with enzymes or receptors, modulating their activity through binding at specific molecular sites. Its quinoline moiety is known for engaging in hydrogen bonding and π-stacking interactions, which are critical in biological systems.

Comparison with Similar Compounds

| Feature | 4-(2-(Cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide | Quinoline Derivatives | Thioacetamide Compounds |

|---|---|---|---|

| Structural Complexity | High | Moderate | Low |

| Biological Activity | Antimicrobial, anticancer potential | Antimalarial, anticancer | Organic synthesis intermediates |

| Unique Functional Groups | Cyclopentylthio, acetamido, quinoline | Quinoline core | Thioacetamide |

The unique combination of functional groups in this compound provides distinct chemical reactivity compared to other quinoline or thioacetamide derivatives.

In Silico Analysis

Computational docking studies suggest that compounds with similar structures can form stable interactions with biological targets such as enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume